tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate
Overview
Description
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate is a complex organic compound that features a fused furo-pyrrole ring system
Mechanism of Action
Target of Action
It is known that similar compounds are often used as building blocks in organic synthesis .
Mode of Action
It’s worth noting that similar compounds have been reported to undergo catalytic protodeboronation, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The aforementioned catalytic protodeboronation and subsequent hydromethylation sequence suggest that this compound may play a role in the modification of alkene groups .
Result of Action
The hydromethylation sequence of similar compounds has been applied to methoxy protected (−)-δ8-thc and cholesterol , suggesting potential applications in the modification of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furo-pyrrole ring system. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The furo-pyrrole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., alkoxides for substitution reactions). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the furo-pyrrole ring can lead to a fully saturated ring system .
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo-pyrrole derivatives and tert-butyl esters. Examples are:
- tert-Butyl 3-(hydroxymethyl)-4H-furo[2,3-c]pyrrole-5(6H)-carboxylate analogs with different substituents on the furo-pyrrole ring.
- Other tert-butyl esters with similar esterification patterns .
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-4-9-8(6-14)7-16-10(9)5-13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDFHSJPQJAIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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